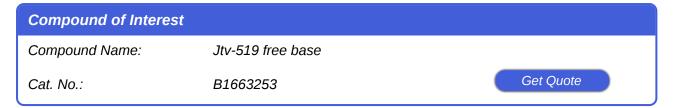


Application Notes and Protocols for JTV-519 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the treatment of cardiac arrhythmias and heart failure.[1] Its primary mechanism of action involves the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1] In pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release, which can trigger arrhythmias and impair cardiac function. JTV-519 acts by binding to RyR2 and stabilizing its closed state, thereby reducing calcium leakage from the SR.[1][2] This application note provides an overview of high-throughput screening (HTS) adaptable assays to identify and characterize modulators of RyR2, using JTV-519 as a reference compound.

Mechanism of Action of JTV-519

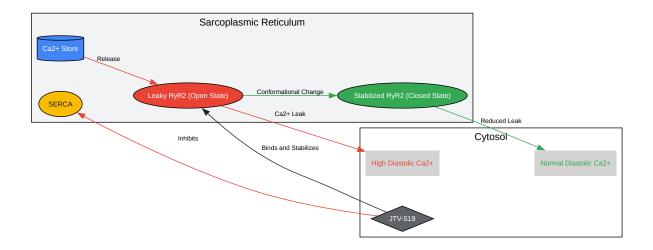
JTV-519 modulates intracellular calcium homeostasis primarily through its interaction with the RyR2 channel. The proposed mechanisms of action include:

Direct Stabilization of RyR2: JTV-519 is believed to directly bind to the RyR2 channel, preventing conformational changes that lead to the channel being in a leaky, open state during diastole.[1] This stabilization reduces the open probability of the channel, thereby decreasing the spontaneous release of calcium from the sarcoplasmic reticulum.[1]



- Enhancement of Calstabin2 Binding: Some studies suggest that JTV-519 may increase the
 affinity of calstabin2 (FKBP12.6) for RyR2.[3] Calstabin2 is an accessory protein that
 stabilizes the closed state of RyR2, and its dissociation from the channel is associated with
 increased calcium leak. By promoting the binding of calstabin2, JTV-519 helps to maintain
 the integrity of the RyR2 channel complex.
- SERCA Inhibition: JTV-519 has also been shown to be a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[4][5][6] This action could potentially prevent SR calcium overload under pathological conditions.

Signaling Pathway of JTV-519 Action



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JTV-519 mechanism of action on RyR2 and SERCA.

High-Throughput Screening Assays



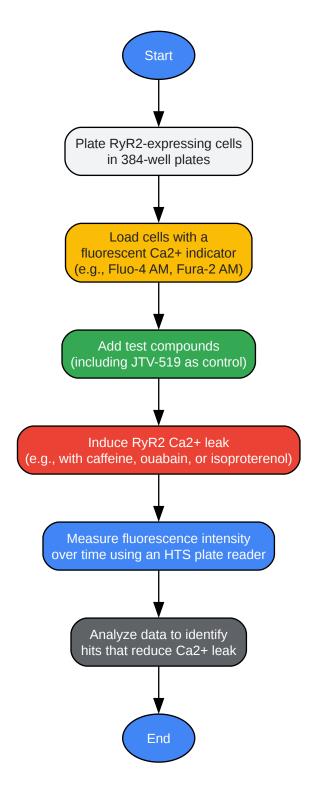
While direct HTS assays for JTV-519 are not extensively published, several assays used to characterize its activity can be adapted for a high-throughput format to screen for novel RyR2 modulators.

Fluorescence-Based Intracellular Ca2+ Measurement

This assay is a primary method for identifying compounds that modulate RyR2-mediated calcium release. It involves loading cells expressing RyR2 with a fluorescent calcium indicator and measuring changes in fluorescence intensity that correspond to fluctuations in intracellular calcium concentration.

Experimental Workflow





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Workflow for a fluorescence-based Ca2+ HTS assay.

Protocol: Fluorescence-Based Ca2+ Leak Assay



Materials:

- HEK293 cells stably expressing human RyR2 or isolated cardiomyocytes.
- Black, clear-bottom 384-well microplates.
- Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[7]
- Pluronic F-127.
- Krebs-Ringer-HEPES (KRH) buffer.[7]
- Test compounds and JTV-519 (positive control).
- RyR2 agonist to induce leak (e.g., caffeine, ouabain).[2]
- Fluorescence plate reader with kinetic reading capabilities.

Procedure:

- Cell Plating: Seed RyR2-expressing HEK293 cells or cardiomyocytes into 384-well plates at an appropriate density and allow them to adhere overnight.
- Dye Loading: Prepare a loading buffer containing the fluorescent Ca2+ indicator (e.g., 5 μM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in KRH buffer.[7]
- Remove the cell culture medium and add the loading buffer to each well.
- Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow for dye loading.[7]
- Compound Addition: Wash the cells with KRH buffer to remove excess dye.
- Add KRH buffer containing the test compounds or JTV-519 (e.g., 1 μM) to the respective wells.[2] Incubate for a predetermined period (e.g., 1 hour).
- Induction of Ca2+ Leak: Add an RyR2 agonist (e.g., 100 μM ouabain) to all wells simultaneously using a liquid handler to induce a synchronized Ca2+ leak.



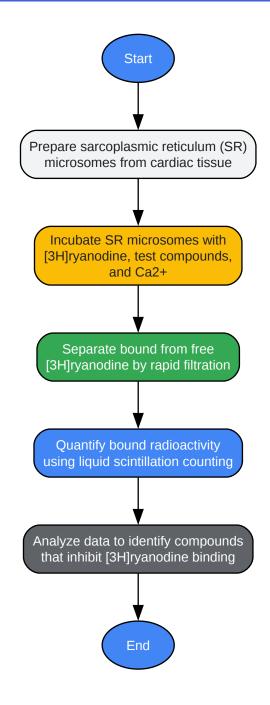
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a plate reader.
- Data Analysis: Analyze the fluorescence traces to determine parameters such as the frequency of Ca2+ sparks or the amplitude of the Ca2+ transient. Identify compounds that significantly reduce the agonist-induced Ca2+ release compared to the vehicle control.

[3H]Ryanodine Binding Assay

This radioligand binding assay measures the ability of a compound to modulate the binding of [3H]ryanodine to the RyR2 channel. Ryanodine preferentially binds to the open state of the channel, so a decrease in binding can indicate channel stabilization in the closed state.

Experimental Workflow





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Workflow for a [3H]ryanodine binding HTS assay.

Protocol: [3H]Ryanodine Binding Assay

Materials:

• Cardiac sarcoplasmic reticulum (SR) microsomes.

Methodological & Application



- [3H]ryanodine.
- Binding buffer (e.g., 25 mM Tris, 50 mM Hepes, pH 7.4, 137 mM NaCl).[7]
- Test compounds and JTV-519.
- Glass fiber filters.
- Scintillation vials and scintillation cocktail.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Reaction Setup: In a microplate format, combine SR microsomes, varying concentrations of test compounds (or JTV-519), a fixed concentration of [3H]ryanodine, and a specific concentration of Ca2+ to activate the channel.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the SR-bound [3H]ryanodine from the unbound ligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [3H]ryanodine using a scintillation counter.
- Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled ryanodine). Calculate the percent inhibition of [3H]ryanodine binding for each test compound and determine IC50 values for active compounds.



Data Presentation

Table 1: Effects of JTV-519 on RyR2 Activity and Ca2+ Homeostasis

Parameter	Condition	Effect of JTV- 519	Concentration	Reference
Ca2+ Spark Frequency	Ouabain-induced Ca2+ overload	Reduced	1 μmol/L	[2]
[3H]Ryanodine Binding	Failing SR	Increased	Not specified	[8]
RyR1 Open Probability (Po)	High-activity channels	Increased	≥5 µM	[4]
RyR2 Open Probability (Po)	Diastolic Ca2+ conditions	No effect	Not specified	[4]
SERCA Activity	Cardiac muscle, 0.25 µM Ca2+	Inhibition (IC50)	9 μΜ	[4]
SERCA Activity	Skeletal muscle, 0.25 μM Ca2+	Inhibition (IC50)	5 μΜ	[4]
Annexin V- dependent Ca2+ movement	50 nM annexin V, 400 μM Ca2+	50% Inhibition	25 μΜ	[5]
SR Ca2+ Leakage	Hypoxic conditions	Reduced by 35%	1 μΜ	[9]

Conclusion

JTV-519 serves as a valuable pharmacological tool for studying the function and modulation of the RyR2 channel. The assays detailed in this application note, including fluorescence-based intracellular calcium measurements and [3H]ryanodine binding assays, can be readily adapted for high-throughput screening campaigns. These methods will enable the identification and characterization of novel small molecules that, like JTV-519, target RyR2 and have the potential to be developed into new therapeutics for cardiac diseases.



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